molecular formula C19H30ClN3O3S B2623270 Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351599-77-3

Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2623270
CAS No.: 1351599-77-3
M. Wt: 415.98
InChI Key: XGONQGPGJYDQIC-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It features a piperazine ring, which is a common motif in many pharmacologically active compounds, and an isopropylthio group attached to a phenyl ring, which can influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Phenylacetamido Intermediate:

    Piperazine Derivative Formation:

    Hydrochloride Salt Formation:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation of the isopropylthio group yields sulfoxides or sulfones.
  • Reduction of the amide group yields the corresponding amine.
  • Substitution reactions on the phenyl ring yield various substituted derivatives depending on the electrophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • May exhibit biological activity due to the presence of the piperazine ring, which is common in many drugs.

Industry:

  • Potential use in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The exact mechanism of action of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride depends on its specific application. Generally, compounds with piperazine rings can interact with various biological targets, including:

    Receptors: Binding to neurotransmitter receptors.

    Enzymes: Inhibition or activation of specific enzymes.

    Ion Channels: Modulation of ion channel activity.

Comparison with Similar Compounds

    Methyl 4-(2-(2-(4-methylphenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride: Similar structure but with a methyl group instead of an isopropylthio group.

    Methyl 4-(2-(2-(4-chlorophenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride: Contains a chlorine atom on the phenyl ring.

Uniqueness:

  • The presence of the isopropylthio group can significantly alter the compound’s lipophilicity and biological activity compared to its analogs.
  • The specific substitution pattern on the phenyl ring can influence its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

methyl 4-[2-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S.ClH/c1-15(2)26-17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)25-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGONQGPGJYDQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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